4-Butoxy-2-methylbenzoic acid
Overview
Description
4-Butoxy-2-methylbenzoic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a butoxy group, and the hydrogen atom at the second position is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2-methylbenzoic acid typically involves the alkylation of 2-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Butoxybenzaldehyde or butoxybenzoic acid.
Reduction: 4-butoxy-2-methylbenzyl alcohol.
Substitution: 4-butoxy-2-methyl-3-nitrobenzoic acid or 4-butoxy-2-methyl-3-bromobenzoic acid.
Scientific Research Applications
4-Butoxy-2-methylbenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
- 4-Methoxy-2-methylbenzoic acid
- 4-Ethoxy-2-methylbenzoic acid
- 4-Propoxy-2-methylbenzoic acid
Comparison: 4-Butoxy-2-methylbenzoic acid is unique due to the presence of the butoxy group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the butoxy group increases the compound’s hydrophobicity, affecting its solubility and reactivity.
Properties
IUPAC Name |
4-butoxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVRQOIEHGXWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702222 | |
Record name | 4-Butoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-56-7 | |
Record name | 4-Butoxy-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175153-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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